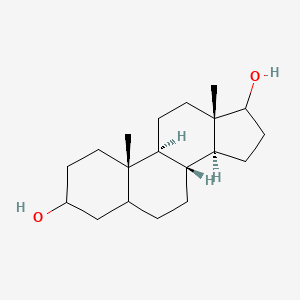

Androstane-3,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El androstanediol se puede sintetizar a partir de dehidroepiandrosterona (DHEA) mediante una serie de reacciones de reducción. La reducción del grupo 17-ceto de la DHEA por las 17-hidroxiesteroide deshidrogenasas da como resultado la formación de androstenediol, que luego se convierte en androstanediol por la reducción del grupo 3-beta hidroxilo a un grupo 3-ceto por las 3-hidroxiesteroide deshidrogenasas .

Métodos de producción industrial

La producción industrial de androstanediol implica el uso de cromatografía líquida de alta resolución (HPLC) para la purificación del compuesto. La cromatografía de inmunoafinidad (IAC) también se emplea para reducir el tiempo de análisis por lotes al omitir los pasos de purificación por HPLC que requieren mucho tiempo .

Análisis De Reacciones Químicas

Tipos de reacciones

El androstanediol sufre varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes

Oxidación: El androstanediol se puede oxidar para formar androstenediona utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción del androstanediol se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución que involucran androstanediol generalmente ocurren en los grupos hidroxilo, donde pueden ser reemplazados por otros grupos funcionales utilizando reactivos como los cloruros de acilo o los haluros de alquilo.

Productos principales

Oxidación: Androstenediona

Reducción: Androsterona

Sustitución: Diversos ésteres y éteres de androstanediol

Aplicaciones Científicas De Investigación

Prostate Cancer Research

Inhibition of Prostate Cancer Cell Migration

One of the most notable applications of 3β-diol is its role in prostate cancer research. Studies have shown that 3β-diol can inhibit the migration of prostate cancer cells through mechanisms independent of androgen receptors. Instead, it activates estrogen receptor β (ERβ), leading to a reduction in cell migration and invasiveness associated with prostate cancer progression. This is particularly relevant in cases where androgen-ablation therapy has led to androgen-independent cancer forms .

Mechanistic Insights

Research indicates that 3β-diol does not bind to androgen receptors but exerts its effects via ERβ signaling pathways. In vitro studies employing prostate cancer cell lines, such as DU145, demonstrated that 3β-diol significantly inhibits cell migration and modulates the expression of genes involved in cancer progression . The compound's ability to interfere with dihydrotestosterone (DHT) metabolism further highlights its potential as a therapeutic agent against prostate cancer .

Hormonal Regulation

Regulation of the Hypothalamic-Pituitary-Adrenal Axis

Another significant application of 3β-diol is its influence on the hypothalamic-pituitary-adrenal (HPA) axis. Research has shown that 3β-diol can modulate stress responses by regulating cortisol and adrenocorticotropic hormone (ACTH) secretion in animal models. These effects are mediated through estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in stress regulation .

Potential as a Biomarker

The measurement of 3β-diol levels in plasma has been proposed as a potential biomarker for peripheral androgen action. Elevated levels of 3α-androstanediol glucuronide, a metabolite of 3β-diol, have been associated with certain pathological conditions, including insulin resistance and metabolic syndrome . Thus, monitoring these levels could provide insights into hormonal imbalances and related health issues.

Case Studies

Case Study: Prostate Cancer Cell Lines

In a controlled laboratory setting, researchers utilized DU145 prostate cancer cell lines to investigate the effects of 3β-diol on cell migration. The study revealed that treatment with 3β-diol resulted in a statistically significant reduction in cell migration rates compared to untreated controls. The mechanism was traced back to ERβ activation, which subsequently altered gene expression patterns related to cell motility .

Case Study: HPA Axis Modulation

In another study involving castrated adult male mice, researchers administered 3β-diol dipropionate to assess its impact on stress-induced hormone secretion. Results indicated that 3β-diol effectively reduced cortisol levels similar to DHT but was blocked by tamoxifen, confirming the involvement of estrogen receptors in this regulatory pathway .

Mecanismo De Acción

El androstanediol ejerce sus efectos uniéndose a los receptores de andrógenos y estrógenos. Se convierte en dihidrotestosterona (DHT) por la 17β-hidroxiesteroide deshidrogenasa 6 en células de próstata benigna y cáncer de próstata . La DHT luego se une al receptor de andrógenos, iniciando la activación de genes dependiente de andrógenos, que es esencial para el desarrollo sexual masculino normal y contribuye al desarrollo y progresión del cáncer de próstata .

Comparación Con Compuestos Similares

Compuestos similares

Dehidroepiandrosterona (DHEA): Un precursor del androstanediol, la DHEA participa en la biosíntesis de testosterona y otras hormonas esteroides.

Singularidad

El androstanediol es único en sus actividades androgénicas y estrogénicas duales, lo que lo convierte en un compuesto versátil tanto en investigación biológica como química. Su capacidad para estimular el sistema inmunitario y su posible uso en la terapia de reemplazo hormonal resaltan aún más sus propiedades distintivas .

Actividad Biológica

Androstane-3,17-diol, also known as 5α-androstane-3β,17β-diol (3β-DIOL), is a significant metabolite of androgens, particularly dihydrotestosterone (DHT). The compound exhibits various biological activities that are crucial for understanding its role in human physiology and potential therapeutic applications.

This compound has been shown to interact with both androgen and estrogen receptors, suggesting a dual role in hormonal signaling:

- Estrogen Receptor Activation : Research indicates that 3β-DIOL binds preferentially to estrogen receptor beta (ER-β), activating transcriptional activity in neuronal cells. This activation occurs via a classical estrogen response element (ERE) mechanism, similar to that of estradiol .

- Androgen Receptor Interaction : While primarily recognized for its estrogenic properties, 3β-DIOL also demonstrates androgenic activity. It can modulate the growth of prostate cells through mechanisms involving both ER and androgen receptor pathways .

2. Metabolism and Enzymatic Interactions

The metabolism of this compound is predominantly mediated by cytochrome P450 enzymes. Notably, CYP7B1 has been identified as a crucial enzyme in the hydroxylation of 3β-DIOL:

- Hydroxylation Pathways : Studies show that 3β-DIOL undergoes NADPH-dependent metabolism into various hydroxymetabolites in the presence of CYP7B1. This enzymatic activity plays a role in controlling intracellular levels of androgens and may influence the availability of DHT in tissues .

- Inhibition of Enzymatic Activity : 3β-DIOL has been observed to suppress CYP7B1-mediated reactions, indicating a feedback mechanism that could regulate its own metabolism and the levels of other steroid hormones .

3. Biological Implications

The biological implications of this compound are broad, affecting various physiological processes:

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties by modulating GABA(A) receptor function in the brain. This suggests a role in neurological health and possibly in conditions like anxiety or depression .

- Prostate Health : In prostate cells, 3β-DIOL can stimulate cell proliferation through ER-mediated pathways, raising its importance in prostate cancer research. It has been shown to inhibit estrogen-stimulated breast cancer cell growth while promoting proliferation under certain conditions .

4. Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

5. Conclusion

This compound is a multifaceted steroid with significant biological activities mediated through hormonal pathways. Its interactions with estrogen and androgen receptors highlight its potential roles in both health and disease contexts, particularly concerning prostate health and neurological functions. Ongoing research into its metabolic pathways and receptor interactions will further elucidate its therapeutic potential.

Propiedades

Número CAS |

25126-76-5 |

|---|---|

Fórmula molecular |

C19H32O2 |

Peso molecular |

292.5 g/mol |

Nombre IUPAC |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |

Clave InChI |

CBMYJHIOYJEBSB-CAHXEBCQSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

SMILES isomérico |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Descripción física |

Solid |

Sinónimos |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.